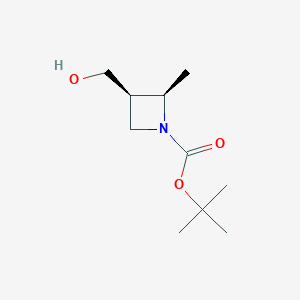

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate

Description

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate (CAS: 2088511-76-4) is a chiral azetidine derivative featuring a hydroxymethyl group at the 3-position, a methyl group at the 2-position, and a tert-butyl carbamate protecting group at the 1-position. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound’s stereochemistry ((2R,3R)) is critical for its biological activity and synthetic utility, particularly in medicinal chemistry where azetidines are valued for their conformational rigidity and metabolic stability.

This compound is typically stored at 2–8°C and shipped under cold conditions to preserve its stability . It is classified as a heterocyclic building block, commonly used in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 |

InChI Key |

GCKYULDQJWNXBA-SFYZADRCSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) under basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide (t-BuBr) in the presence of a strong base like sodium hydride (NaH).

Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde (HCHO) and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkylating agents (e.g., tert-butyl bromide), arylating agents (e.g., phenyl bromide)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols, amines

Substitution: Alkylated or arylated azetidines

Scientific Research Applications

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Industrial Applications: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and physiological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Azetidine derivatives share a four-membered ring structure but differ in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Group Variations

Key Research Findings

Stereochemical Impact: The (2R,3R) configuration of the target compound confers higher enantioselectivity in enzyme inhibition compared to its (2S,3S) counterpart, as observed in studies on γ-aminobutyric acid (GABA) analogs .

Solubility Trends :

- Hydroxymethyl and hydroxyethyl substituents (e.g., ) improve aqueous solubility (>10 mg/mL in water) compared to aryl-substituted analogs (e.g., ), which are more lipophilic (logP ~2.5–3.5) .

Reactivity: Acetoxy and oxo groups (e.g., ) increase susceptibility to nucleophilic attack, making these derivatives useful in prodrug design. Cyano groups (e.g., ) enhance stability against oxidative metabolism, critical for CNS-targeting drugs.

Synthetic Utility :

- The tert-butyl carbamate group in all compounds serves as a protective group for amines, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .

- Azetidines with morpholine substituents (e.g., ) exhibit improved pharmacokinetic profiles due to reduced ring strain compared to pyrrolidines.

Biological Activity

Tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate is a compound characterized by its azetidine structure, which features a four-membered cyclic amine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with biological macromolecules and therapeutic applications.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- IUPAC Name : tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

The presence of a tert-butyl ester group enhances the compound's lipophilicity, which may influence its biological activity and pharmacokinetics .

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities. These include:

- Antioxidant Properties : The compound may help in reducing oxidative stress by scavenging free radicals, thereby protecting cells from damage.

- Enzyme Inhibition : It has been suggested that the compound could interact with enzymes involved in metabolic pathways. This interaction can influence various signaling pathways within cells.

- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxic agents like amyloid beta peptides, potentially making this compound a candidate for neurodegenerative disease research .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow it to bind effectively to target proteins and enzymes, modulating their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes key features and differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (2S,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate | Structure | Different stereochemistry at the 2 position |

| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Structure | Lacks methyl substitution at the 2 position |

| Tert-butyl 4-hydroxyazetidine-1-carboxylate | Structure | Different functional group at position 4 |

This comparison highlights the significance of stereochemistry and functional groups in determining the biological activity of these compounds.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry; coupling constants (J) between H-2 and H-3 confirm cis- or trans-configuration on the azetidine ring .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₁H₂₁NO₃ requires m/z 229.1424) .

- Chiral HPLC or SFC: Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to assess enantiomeric excess (ee) ≥98% .

- X-ray Crystallography: Definitive proof of absolute stereochemistry via crystal structure analysis (e.g., similar azetidine derivatives in ).

How can researchers address challenges in maintaining stereochemical integrity during the synthesis of strained azetidine rings?

Advanced Research Question

Strained azetidine rings are prone to racemization due to ring puckering and bond angle stress. Strategies include:

- Protecting Group Selection: Boc groups stabilize the ring without steric hindrance, unlike bulkier alternatives (e.g., Fmoc) .

- Low-Temperature Reactions: Reduces thermal energy, minimizing stereochemical scrambling during functionalization .

- Chiral Ligands/Catalysts: Asymmetric catalysis (e.g., Ru- or Ir-based complexes) for hydroxymethylation ensures retention of R,R-configuration .

Data Contradiction Note: Some studies report reduced yields with chiral catalysts due to steric clashes; iterative optimization of catalyst loading (5–10 mol%) is critical .

What are the key considerations for designing catalytic asymmetric syntheses of this azetidine derivative to achieve high enantiomeric excess?

Advanced Research Question

- Catalyst Design: Chiral phosphine or N-heterocyclic carbene (NHC) ligands enhance stereoselectivity in azetidine functionalization. For example, (R)-BINAP ligands achieve >90% ee in similar systems .

- Substrate Preorganization: Introducing directing groups (e.g., hydroxyl or carbonyl) proximal to the reaction site aligns substrates for stereospecific interactions .

- Solvent Effects: Non-polar solvents (e.g., toluene) improve catalyst-substrate interactions, while additives like molecular sieves absorb water to prevent hydrolysis .

What are the recommended storage conditions and handling precautions for this compound to ensure stability?

Basic Research Question

- Storage: Under inert atmosphere (N₂ or Ar) at –20°C to prevent Boc group hydrolysis or oxidation of the hydroxymethyl moiety .

- Handling: Use anhydrous gloves and glassware; avoid prolonged exposure to light due to potential azetidine ring photodegradation .

- Safety: No significant hazards reported, but standard lab precautions (gloves, goggles) apply .

How does the tert-butyl carbamate group influence the reactivity of the azetidine ring in subsequent derivatization reactions?

Advanced Research Question

The Boc group:

- Stabilizes the Ring: Reduces ring strain via electron-withdrawing effects, preventing undesired ring-opening during nucleophilic attacks .

- Enables Selective Deprotection: Acidic conditions (e.g., TFA in CH₂Cl₂) remove Boc without affecting hydroxymethyl or methyl groups, facilitating downstream functionalization (e.g., amide coupling) .

Contradiction Alert: Some studies note partial epimerization during Boc deprotection; using milder acids (e.g., HCl/dioxane) mitigates this .

What purification methods are effective for isolating this compound from reaction mixtures?

Basic Research Question

- Flash Chromatography: Silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) separates the product from byproducts (e.g., diastereomers or unreacted precursors) .

- Recrystallization: Use tert-butyl methyl ether (MTBE) or ethanol/water mixtures to isolate high-purity crystals (>99% by HPLC) .

- Distillation Avoided: Due to thermal sensitivity of the azetidine ring.

Are there reported contradictions in the literature regarding optimal protecting group strategies for azetidine derivatives, and how can these be resolved?

Advanced Research Question

Contradictions:

- Boc vs. Cbz: While Boc is widely used for azetidines, some studies report Cbz (benzyloxycarbonyl) as superior for electron-deficient systems. However, Cbz requires harsher deprotection (H₂/Pd-C), risking ring hydrogenation .

Resolution: - Computational Modeling: DFT studies predict Boc’s compatibility with azetidine’s electronic profile, favoring its use in most cases .

- Empirical Testing: Parallel small-scale reactions comparing Boc, Fmoc, and Alloc protection under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.